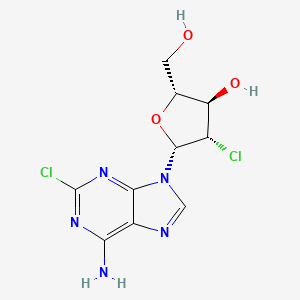
2-Chloro-9-(2-chloro-2-deoxy-beta-D-arabinofuranosyl)purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-9-(2-chloro-2-deoxy-beta-D-arabinofuranosyl)purin-6-amine is a synthetic nucleoside analog. It is structurally related to purine nucleosides and has been studied for its potential applications in various fields, including medicine and biochemistry. This compound is known for its ability to interfere with DNA synthesis, making it a valuable tool in cancer research and treatment.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-9-(2-chloro-2-deoxy-beta-D-arabinofuranosyl)purin-6-amine typically involves the reaction of a 2-chloro-6-substituted purine with a protected and activated 2-deoxy-2-fluoro-D-arabinofuranose. The reaction is carried out in the presence of a base such as ammonia to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-9-(2-chloro-2-deoxy-beta-D-arabinofuranosyl)purin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the purine ring or the sugar moiety.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
2-Chloro-9-(2-chloro-2-deoxy-beta-D-arabinofuranosyl)purin-6-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing other nucleoside analogs.
Biology: Studied for its effects on cellular metabolism and DNA synthesis.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit DNA polymerase and ribonucleotide reductase
Industry: Utilized in the development of pharmaceuticals and diagnostic tools.
Mécanisme D'action
The compound exerts its effects by incorporating into DNA during replication, leading to chain termination. It inhibits DNA polymerase and ribonucleotide reductase, enzymes crucial for DNA synthesis and repair. This results in the disruption of cellular replication and ultimately cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-2’-deoxyadenosine: Another nucleoside analog with similar inhibitory effects on DNA synthesis.
2-Chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine: Known for its potent cytotoxicity and similar mechanism of action
Uniqueness
2-Chloro-9-(2-chloro-2-deoxy-beta-D-arabinofuranosyl)purin-6-amine is unique due to its dual chlorine substitutions, which enhance its stability and resistance to enzymatic degradation. This makes it a more effective inhibitor of DNA synthesis compared to other nucleoside analogs .
Propriétés
Formule moléculaire |
C10H11Cl2N5O3 |
|---|---|
Poids moléculaire |
320.13 g/mol |
Nom IUPAC |
(2R,3R,4S,5R)-5-(6-amino-2-chloropurin-9-yl)-4-chloro-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H11Cl2N5O3/c11-4-6(19)3(1-18)20-9(4)17-2-14-5-7(13)15-10(12)16-8(5)17/h2-4,6,9,18-19H,1H2,(H2,13,15,16)/t3-,4+,6-,9-/m1/s1 |
Clé InChI |
CLIPIWPZUFNPTN-AYQXTPAHSA-N |
SMILES isomérique |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)Cl)Cl)N |
SMILES canonique |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)Cl)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4R,5S,6S,7R,9R,11E,13E,15S,16R)-6-[(2R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-(iodomethyl)-5,9,13-trimethyl-7-(2-piperidin-1-ylethyl)-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B13450913.png)
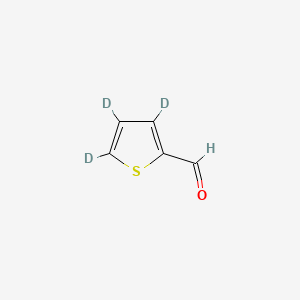
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)tetradecanoic acid](/img/structure/B13450919.png)

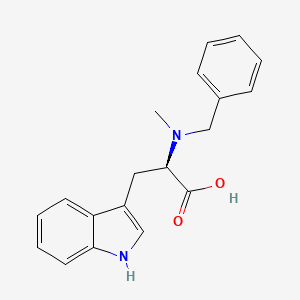
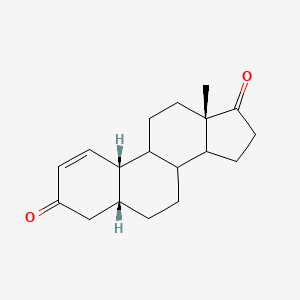

![3,3-Dimethyl-1-oxa-6-azaspiro[3.4]octane hydrochloride](/img/structure/B13450934.png)

![1-[(2R,4S)-2,4-bis(hydroxymethyl)azetidin-1-yl]ethan-1-one](/img/structure/B13450961.png)
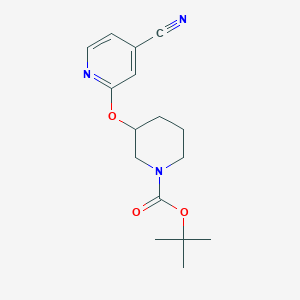
![[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-2,16-dipyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13450969.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3,4,5-trifluorophenyl)aceticacid](/img/structure/B13450977.png)
